molecular formula C16H15N3O B2667602 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide

2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No. B2667602
M. Wt: 265.31 g/mol
InChI Key: ZZNAXUUWFQDKEI-UHFFFAOYSA-N
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Description

“2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide” is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridine derivatives have been shown to possess a broad range of biological activity .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives involves various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . For instance, 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides reacted with sodium methoxide, leading to the formation of 2-methylimidazo[1,2-a]pyridine .


Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridine derivatives has been established based on X-ray structural analysis .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridine derivatives can undergo further reactions with halogens like bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .

Scientific Research Applications

Synthesis and Chemical Modifications

One-Pot Synthesis Techniques : Researchers have developed one-pot synthesis methods for creating imidazo[1,2-a]pyridines, including derivatives of 2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide, demonstrating the versatility of these compounds in chemical synthesis (Crawforth & Paoletti, 2009).

Functionalization Reactions : The functionalization of imidazo[1,2-a]pyridines has been explored, showing the ability to introduce various substituents, which could affect the compound's biological activity and its potential applications in medicinal chemistry (Yıldırım et al., 2005).

Continuous Flow Synthesis : A fully automated continuous flow synthesis of imidazo[1,2-a]pyridine derivatives has been developed, highlighting an efficient and scalable method for producing these compounds, which could be beneficial for pharmaceutical applications (Herath et al., 2010).

Biological Activities and Applications

Anticholinesterase Potential : Some imidazo[1,2-a]pyridine derivatives have been studied for their anticholinesterase activity, indicating potential applications in the treatment of diseases related to the cholinergic system, such as Alzheimer's disease (Kwong et al., 2019).

Antimycobacterial Lead Series : The structure-activity relationship of imidazo[1,2-a]pyridine-8-carboxamides has been explored for their antimycobacterial properties, offering a new lead for developing treatments against Mycobacterium tuberculosis (Ramachandran et al., 2013).

Breast Cancer Chemotherapy : Novel selenylated imidazo[1,2-a]pyridines have been synthesized and evaluated for their activity against breast cancer cells, demonstrating the potential of these compounds in chemotherapy by inhibiting cell proliferation and inducing apoptosis (Almeida et al., 2018).

Mechanism of Action

While the specific mechanism of action for “2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide” is not mentioned in the retrieved papers, imidazo[1,2-a]pyridine derivatives have been used in various medicinal applications due to their wide range of biological effects .

Future Directions

Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . Therefore, the development of new methods for the synthesis of imidazo[1,2-a]pyridine derivatives, including “2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide”, is an area of ongoing research .

properties

IUPAC Name

2-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O/c1-11-6-8-13(9-7-11)18-16(20)15-12(2)17-14-5-3-4-10-19(14)15/h3-10H,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNAXUUWFQDKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N=C3N2C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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